molecular formula C₂₃H₃₂N₆O₃S B1662757 Tazifylline CAS No. 79712-55-3

Tazifylline

Cat. No. B1662757
CAS RN: 79712-55-3
M. Wt: 472.6 g/mol
InChI Key: JTOUASWUIMAMAD-UHFFFAOYSA-N
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Description

Tazifylline is a selective and long-acting antagonist of the histamine H1 receptor . It shows much lower affinity for H2 receptors, α- and β-adrenoceptors, 5-hydroxytryptamine, and muscarinic receptor subtypes . In vitro, Tazifylline potently inhibits contractions evoked by stimulation of histamine H1-receptors in isolated guinea pig ilea .


Synthesis Analysis

For Tazifylline, the data generated yielded an optimum eluent composition of 2-propanol/phosphate buffer pH = 7 (15/85 v/v). Phosphate buffer composition = 4 mM NaH2PO4 + 4 mM Na2HPO4 + 10 mM NaCl. Flow rate = 0.25 ml/min .


Molecular Structure Analysis

The molecular formula of Tazifylline is C23H32N6O3S . Its exact mass is 472.23 and its molecular weight is 472.608 .


Chemical Reactions Analysis

Tazifylline’s chemical reactions have been analyzed using high-performance liquid chromatography (HPLC). The data generated yielded an optimum eluent composition of 2-propanol/phosphate buffer pH = 7 (15/85 v/v). Phosphate buffer composition was 4 mM NaH2PO4 + 4 mM Na2HPO4 + 10 mM NaCl. The flow rate was 0.25 ml/min .


Physical And Chemical Properties Analysis

The chemical formula of Tazifylline is C23H32N6O3S . Its exact mass is 472.23 and its molecular weight is 472.608 . The elemental analysis shows that it contains C (58.45%), H (6.83%), N (17.78%), O (10.16%), and S (6.78%) .

Scientific Research Applications

Pharmacokinetics in Healthy Volunteers

Tazifylline, known as an H1-receptor antagonist, exhibits interesting pharmacokinetic properties. Research shows that it is rapidly absorbed and eliminated, with a median time to maximum concentration (tmax) of approximately 0.6 hours and a half-life (t1/2) of around 1 hour. However, moderate accumulation of the drug was noted during a multiple-dose regimen, suggesting its suitability for twice-daily dosing (Bruno et al., 1989).

Antiallergic Effects in Atopic and Non-atopic Subjects

Tazifylline has been shown to have significant antiallergic effects. A study involving both atopic and non-atopic volunteers demonstrated dose-related inhibitions of allergic reactions, particularly flare and wheal responses induced by various cutaneous challenges. This suggests the drug's effectiveness in managing allergic reactions without significant sedative effects (Ring et al., 1988).

Animal Pharmacology and Antihistaminic Effect

Investigations in animal models revealed that tazifylline potently inhibits contractions caused by histamine H1-receptor stimulation. The drug demonstrated a rapid onset and prolonged antihistaminic effect in rats, guinea pigs, and dogs. Specifically, it markedly inhibited histamine-induced bronchoconstriction and protected animals from lethal effects of high doses of histamine. These findings support the selective and long-acting nature of tazifylline as a histamine H1-receptor antagonist (Poizot et al., 1986).

Effect on Bronchoconstriction in Asthmatics

In a study focused on seasonal atopic asthmatics, tazifylline was found to significantly reduce bronchial reactivity. Patients showed lower peak flow rate reductions after tazifylline treatment compared to placebo. This effect was transient, disappearing within a week of stopping treatment. The research underscores tazifylline's potential in treating asthma-related symptoms (Kiviranta et al., 1989).

Safety And Hazards

Tazifylline should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O3S/c1-25-21-20(22(31)26(2)23(25)32)29(17-24-21)16-18(30)15-28-12-10-27(11-13-28)9-6-14-33-19-7-4-3-5-8-19/h3-5,7-8,17-18,30H,6,9-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOUASWUIMAMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCCSC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79712-53-1 (dihydrochloride)
Record name Tazifylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079712553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00868541
Record name 7-(2-Hydroxy-3-{4-[3-(phenylsulfanyl)propyl]piperazin-1-yl}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tazifylline

CAS RN

79712-55-3, 113932-15-3, 113932-16-4
Record name Tazifylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079712553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazifylline, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113932153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazifylline, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113932164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAZIFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45OX6FZWP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TAZIFYLLINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT45R338RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TAZIFYLLINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM9XEZ4469
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1.0 g of 7-[3-[4-(3-phenylthiopropyl)-1-piperazinyl]-2-hydroxypropyl]theophylline 2 HCl suspended in 50 ml of ether is stirred with excess dilute aqueous potassium carbonate solution until the salt is completely dissolved. The organic layer is then separated, washed twice with water, dried over magnesium sulfate and evaporated to yield 7-[3-[4-(3-phenylthiopropyl)-1-piperazinyl]-2-hydroxypropyl]theophylline as the free base.
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Synthesis routes and methods III

Procedure details

A solution of ethanol (2 liters) containing 7-(2,3-epoxypropyl)-theophylline (1 mole) and 1-(3-phenylthiopropyl)-piperazine (1 mole) is refluxed for 5 hours. The ethanol is partly removed. The reaction medium crystallizes. The resulting crystals are suction filtered and may be recrystallized from ethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
E Delee, L Le Garrec, I Jullien, S Beranger, JC Pascal… - Chromatographia, 1987 - Springer
… For Tazifylline, the data generated yielded an optimum eluent composition of 2-propanol/… Phosphate buffer composition was the same as tazifylline buffer. Flow rate was 0.20 ml/min, …
Number of citations: 29 link.springer.com
A Poizot, D Dumez, P Ferrandon, C Lefournier… - Arzneimittel …, 1986 - europepmc.org
… effect of tazifylline was rapid in onset and long-lived. In anesthetized guinea pigs, tazifylline markedly … In conscious rats, tazifylline was more potent in reducing the inflammatory effects of …
Number of citations: 8 europepmc.org
R Bruno, I Jullien, J Auger, A Iliadis… - … & drug disposition, 1989 - Wiley Online Library
… , tazifylline, were investigated in healthy volunteers. From single‐dose data, tazifylline … data with a terminal half‐life of 15·6 ± 7·6 h consistent with twice‐daily dosing of tazifylline. …
Number of citations: 2 onlinelibrary.wiley.com
K Kiviranta, B Stenius-Aarniala, C Reuter… - … and Findings in …, 1989 - europepmc.org
… tazifylline and after 7 days of placebo in a randomized crossover study in 11 male seasonal atopic asthmatics. After tazifylline, … The effects of tazifylline had disappeared within 7 days of …
Number of citations: 2 europepmc.org
J Ring, A Galosi, BJ Harlow, CA Reuter… - Arzneimittel …, 1988 - europepmc.org
… Tazifylline was associated (in atopics and non-atopics) with statistically significant dose related … Antiallergic activity of tazifylline in the 10-15 mg dose range was superior to 5 mg without …
Number of citations: 2 europepmc.org
J Ring, BJ Harlow, CA Reuter - InPharma, 1988 - Springer
… Higher doses of tazifylline (10-15mg) had greater antiallergic … tazifylline-treated subjects was similar for each dose level and was equivalent to that seen with placebo. Thus,'... tazifylline …
Number of citations: 0 link.springer.com
T Ruzicka, T Bieber, CA Reuter, J Ring - Journal of Allergy and Clinical …, 1988 - Mosby
Number of citations: 0
W Buase, B Randlev, J Sedgwick, RD Sofia - Journal of Allergy and Clinical …, 1988 - Mosby
Number of citations: 4
EN Charlesworth, A Kagey-Sobotkar, PS Norman… - Journal of Allergy and …, 1988 - Mosby
Number of citations: 5
M Burns, H Moskowitz - Journal of Allergy and Clinical Immunology, 1988 - Mosby
Number of citations: 0

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